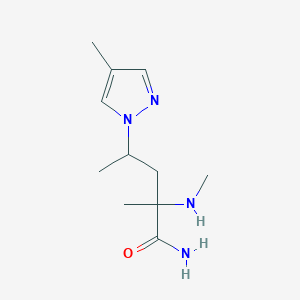
2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is an organic compound with a complex structure that includes a pyrazole ring, an amide group, and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide can be achieved through a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The alkylated pyrazole is reacted with 2-methyl-2-(methylamino)pentanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Corresponding amine.
Substitution: Functionalized pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and amide group are likely key functional groups involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(1H-pyrazol-1-yl)-2-(methylamino)pentanamide: Lacks the additional methyl group on the pyrazole ring.
4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide: Lacks the methyl group on the pentanamide chain.
Uniqueness
2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is unique due to the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring and amide group also provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C11H20N4O |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-methyl-2-(methylamino)-4-(4-methylpyrazol-1-yl)pentanamide |
InChI |
InChI=1S/C11H20N4O/c1-8-6-14-15(7-8)9(2)5-11(3,13-4)10(12)16/h6-7,9,13H,5H2,1-4H3,(H2,12,16) |
InChI-Schlüssel |
MPQWNJVONKWLRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C(C)CC(C)(C(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




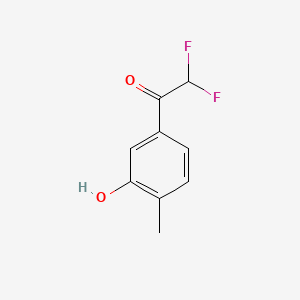
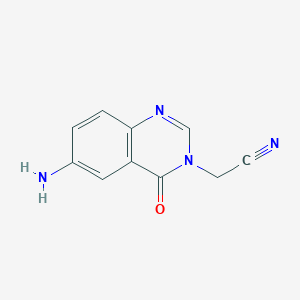
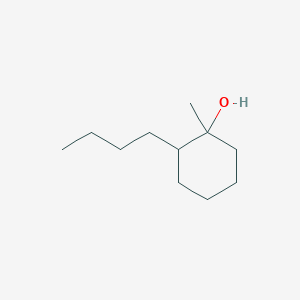


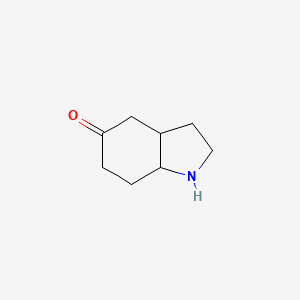
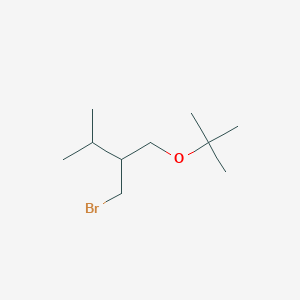
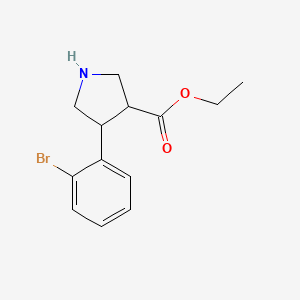

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
